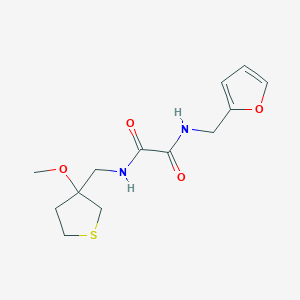

N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

CAS No.: 1706333-87-0

Cat. No.: VC4419360

Molecular Formula: C13H18N2O4S

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706333-87-0 |

|---|---|

| Molecular Formula | C13H18N2O4S |

| Molecular Weight | 298.36 |

| IUPAC Name | N-(furan-2-ylmethyl)-N'-[(3-methoxythiolan-3-yl)methyl]oxamide |

| Standard InChI | InChI=1S/C13H18N2O4S/c1-18-13(4-6-20-9-13)8-15-12(17)11(16)14-7-10-3-2-5-19-10/h2-3,5H,4,6-9H2,1H3,(H,14,16)(H,15,17) |

| Standard InChI Key | MINXSYUOGXVPLO-UHFFFAOYSA-N |

| SMILES | COC1(CCSC1)CNC(=O)C(=O)NCC2=CC=CO2 |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide features a central oxalamide backbone (NH–C(=O)–C(=O)–NH) flanked by two heterocyclic substituents:

-

Furan-2-ylmethyl group: A five-membered aromatic oxygen-containing ring.

-

3-Methoxytetrahydrothiophen-3-ylmethyl group: A saturated sulfur-containing ring with a methoxy substituent at the 3-position.

The compound’s IUPAC name, N-(furan-2-ylmethyl)-N'-[(3-methoxythiolan-3-yl)methyl]oxamide, reflects its connectivity and functional groups.

Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₄S |

| Molecular Weight | 298.36 g/mol |

| CAS Number | 1706333-87-0 |

| SMILES | COC1(CCSC1)CNC(=O)C(=O)NCC2=CC=CO2 |

| InChI Key | MINXSYUOGXVPLO-UHFFFAOYSA-N |

The tetrahydrothiophene ring adopts a chair conformation, while the furan ring contributes planar aromaticity. The methoxy group enhances solubility in polar solvents .

Synthesis and Stability

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

-

Tetrahydrothiophene Derivative Preparation: 3-Methoxytetrahydrothiophene is functionalized with a methylamine group under basic conditions.

-

Oxalamide Coupling: The tetrahydrothiophene-derived amine reacts with oxalyl chloride, followed by condensation with furan-2-ylmethylamine.

Critical parameters:

-

Temperature: 0–5°C during acylation to prevent side reactions.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent).

Stability Profile

Oxalamides are prone to hydrolysis under acidic or alkaline conditions. Stability is maximized by:

-

Storage at -20°C under nitrogen.

-

Avoidance of aqueous solvents (reported solubility data remains unavailable).

Biological Activity and Mechanisms

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| St.33 (oxalamide) | HeLa | 0.012 |

| St.39 (thiophene) | HT-29 | 0.06 |

The methoxy group in the tetrahydrothiophene ring may enhance membrane permeability, as seen in St.41 (IC₅₀ = 1.10 µM) .

Comparative Analysis with Related Compounds

N1,N2-Bis(thiophen-2-ylmethyl)oxalamide

This analog (CAS: 920366-91-2) shares the oxalamide core but substitutes furan with thiophene:

| Property | Target Compound | Thiophene Analog |

|---|---|---|

| Molecular Weight | 298.36 | 280.40 |

| Tubulin Inhibition | Predicted | 30% at 5 µM |

| Solubility | Low | Moderate in DMSO |

Thiophene derivatives show superior electronic properties for π-stacking interactions in tubulin’s binding pocket .

Future Research Directions

-

Structural Optimization:

-

Replace the methoxy group with fluorine to improve metabolic stability.

-

Introduce sulfone groups to the tetrahydrothiophene ring for enhanced solubility.

-

-

In Vivo Studies:

-

Evaluate pharmacokinetics in murine models, focusing on oral bioavailability.

-

-

Target Validation:

-

Use cryo-EM to map binding interactions with β-tubulin’s colchicine site.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume